

A Technical Guide to the Physicochemical Properties of 5alpha-Estrane-3alpha,17alpha-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5alpha-Estrane-3alpha,17alpha-diol

Cat. No.: B117708

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Introduction

5alpha-Estrane-3alpha,17alpha-diol is a C18 steroid and a member of the estrane diol class of molecules. Its core structure is a tetracyclic gonane skeleton. The nomenclature specifies a 5-alpha configuration, resulting in a planar A/B ring fusion, and alpha-oriented hydroxyl groups at both the C3 and C17 positions. Primarily of interest to researchers in endocrinology, pharmacology, and analytical chemistry, this compound is recognized as a metabolite of the anabolic androgenic steroid (AAS) nandrolone (19-nortestosterone).[1][2] Its detection is often associated with nandrolone administration, making it a potential biomarker in sports doping control and veterinary substance monitoring.[1][3]

This technical guide provides a comprehensive overview of the known physicochemical properties of **5alpha-Estrane-3alpha,17alpha-diol**. Due to the limited availability of experimentally determined data for this specific stereoisomer, this document also includes computed data and comparative information from its more extensively studied isomers, such as 5alpha-estrane-3beta,17alpha-diol, to provide a broader context for researchers.

Physicochemical Properties

The physicochemical characteristics of a steroid are fundamental to understanding its absorption, distribution, metabolism, excretion (ADME), and receptor-binding affinity. Quantitative data for **5alpha-Estrane-3alpha,17alpha-diol** is sparse; the following table summarizes available computed data and relevant experimental data from its stereoisomer.

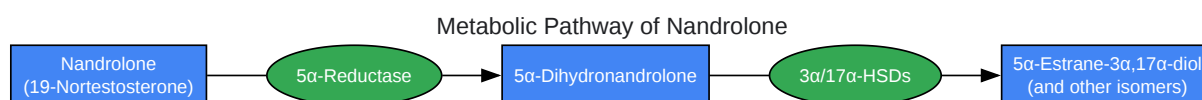
Property	Value (5 α -Estrane-3 α ,17 α -diol)	Value (5 α -Estrane-3 β ,17 α -diol)	Source / Method
Molecular Formula	C ₁₈ H ₃₀ O ₂	C ₁₈ H ₃₀ O ₂	-
Molecular Weight	278.43 g/mol	278.43 g/mol	LGC Standards[4]
Exact Mass	278.22458 Da	278.22458 Da	PubChem (Computed) [5]
Melting Point	Not Available (Experimental)	201.5-202 °C	Steraloids Inc.[6]
Boiling Point	Not Available (Experimental)	Not Available (Experimental)	-
Water Solubility	Not Available (Experimental)	Not Available (Experimental)	-
logP (Octanol/Water)	3.36 (Computed)	3.8 (Computed by XLogP3)	ChemSrc[7], PubChem[5]
pKa (Strongest Acidic)	Not Available (Computed)	15.07 \pm 0.70 (Predicted)	ChemicalBook
Polar Surface Area	40.46 Å ² (Computed)	40.5 Å ² (Computed)	ChemSrc[7], PubChem
Hydrogen Bond Donors	2 (Computed)	2 (Computed)	PubChem[5]
Hydrogen Bond Acceptors	2 (Computed)	2 (Computed)	PubChem[5]
Rotatable Bond Count	0 (Computed)	0 (Computed)	PubChem[5]
CAS Number	481695-77-6	93602-55-2	ChemSrc[7], LGC Standards[4]

Biological Context and Metabolism

5 α -Estrane-3 α ,17 α -diol is formed in biological systems primarily through the metabolism of nandrolone.[1] The metabolic pathway involves enzymatic reactions that reduce

the parent steroid into various metabolites. The key enzymes in this biotransformation are 5 α -reductase and various hydroxysteroid dehydrogenases (HSDs).[2][8] Following its formation, the diol can undergo further conjugation reactions, such as glucuronidation and sulfation, to increase its water solubility and facilitate its excretion, primarily through urine.[1]

The metabolic pathway from the parent compound nandrolone is illustrated below.



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Metabolic pathway of Nandrolone to **5 α -Estrane-3 α ,17 α -diol**.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **5 α -Estrane-3 α ,17 α -diol** are not readily available in the literature. However, standard methodologies for steroid analysis are well-established. The following sections describe common protocols applicable to this class of compounds.

Workflow for physicochemical characterization of a steroid.

1. Melting Point Determination (Capillary Method) The melting point of a crystalline solid like a steroid provides a sharp indication of its purity.

- Apparatus: Digital melting point apparatus or a Thiele tube with a high-boiling point oil (e.g., silicone oil), calibrated thermometer, and capillary tubes.
- Procedure:
 - A small amount of the finely powdered, dry steroid is packed into a thin-walled capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the apparatus or attached to the thermometer in the Thiele tube.

- The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting point.
- The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (0.5-1.5 °C).

2. Aqueous Solubility (Shake-Flask Method) This method, based on OECD Guideline 105, is the gold standard for determining the solubility of a compound in water.

- Materials: Purified steroid, distilled and deionized water, constant temperature water bath or shaker (e.g., 25 °C or 37 °C), analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV, LC-MS).
- Procedure:
 - An excess amount of the steroid is added to a known volume of water in a flask.
 - The flask is sealed and agitated in the constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The suspension is allowed to settle, and the phases are separated by centrifugation to remove undissolved solid.
 - Aliquots of the clear, saturated supernatant are carefully removed.
 - The concentration of the steroid in the supernatant is determined using a validated analytical method. The analysis is performed in triplicate.

3. Octanol-Water Partition Coefficient (LogP) Determination LogP is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and bioavailability.

- Method 1: Shake-Flask Method
 - 1-Octanol and water are mutually saturated by mixing and allowing them to separate.

- A known mass of the steroid is dissolved in either the octanol or water phase.
- The two phases are combined in a flask and shaken vigorously to allow for partitioning, followed by a period of rest to allow for complete phase separation, often aided by centrifugation.
- The concentration of the steroid in both the aqueous and octanol phases is measured.
- LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- Method 2: High-Performance Liquid Chromatography (HPLC)
 - A reverse-phase HPLC system with a C18 column is used.
 - A mobile phase of methanol/water or acetonitrile/water is run isocratically.
 - The retention time of the steroid is measured.
 - A calibration curve is generated by running a series of standard compounds with known LogP values.
 - The LogP of the test steroid is determined by interpolating its retention time on the calibration curve. This method is faster but less direct than the shake-flask method.

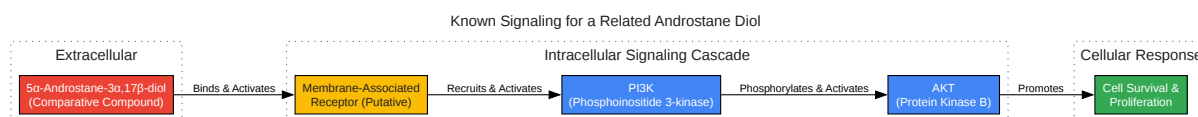
Signaling Pathways: A Comparative Analysis

Currently, there is no specific research detailing the signaling pathways directly activated by **5alpha-Estrane-3alpha,17alpha-diol**. Its biological activity and receptor interaction profile are not yet fully characterized.^[1]

However, research on structurally similar androgens and their metabolites provides valuable context. For instance, 5alpha-androstane-3alpha,17beta-diol (an androstane, not estrane, diol) has been shown to have potent biological effects by activating cytoplasmic signaling pathways independent of the classical androgen receptor (AR).^{[9][10]} Studies in LNCaP prostate cancer cells have demonstrated that this related compound can stimulate the PI3K/AKT signaling pathway.^[9] This pathway is crucial for cell survival and proliferation. The activation of AKT by

this diol suggests a non-genomic mechanism of action that could contribute to androgen-independent prostate cancer progression.[9][10]

While this information cannot be directly extrapolated to **5alpha-Estrane-3alpha,17alpha-diol**, it highlights a potential area of investigation for researchers exploring the biological roles of nandrolone metabolites beyond simple excretion markers.



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Known PI3K/AKT signaling for 5alpha-androstane-3alpha,17beta-diol.

Conclusion

5alpha-Estrane-3alpha,17alpha-diol is a significant metabolite of nandrolone, yet it remains a poorly characterized compound in terms of its physicochemical and biological properties. While computed data provides foundational knowledge, a notable gap exists in experimentally determined values for key parameters such as melting point and water solubility. Its primary role has been established as a urinary biomarker for nandrolone use, but the potential for direct biological or signaling activity remains an open and compelling area for future research. The detailed study of related androstane diols suggests that such metabolites can possess complex, non-classical signaling functions, providing a rationale for further investigation into the pharmacology of this and other estrane diols.

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 5alpha-Estrane-3alpha,17alpha-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117708#physicochemical-properties-of-5alpha-estrane-3alpha-17alpha-diol]

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